molecular formula C12H19NO2 B6351311 2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol CAS No. 71691-15-1

2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol

Cat. No.: B6351311
CAS No.: 71691-15-1
M. Wt: 209.28 g/mol
InChI Key: VQZBGRIZKHVERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol (CAS: 71691-15-1) is a phenolic secondary amine with the molecular formula C₁₂H₁₉NO₂ and a molecular weight of 209.28 g/mol . Structurally, it features a methoxy group at the 2-position of the phenol ring and a [(2-methylpropyl)amino]methyl substituent at the 5-position. This compound is of interest in organic synthesis due to its secondary amine functionality, which is pivotal in pharmaceutical and agrochemical applications . Its synthesis typically involves condensation of primary amines with aldehydes, followed by sodium borohydride (NaBH₄) reduction of the resulting Schiff base .

Properties

IUPAC Name

2-methoxy-5-[(2-methylpropylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(2)7-13-8-10-4-5-12(15-3)11(14)6-10/h4-6,9,13-14H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZBGRIZKHVERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=C(C=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction-Based Synthesis

The Mannich reaction is a classical method for introducing aminomethyl groups to phenolic substrates. In this approach, 2-methoxyphenol reacts with formaldehyde and isobutylamine (2-methylpropylamine) under acidic or basic conditions. The reaction proceeds via the formation of an iminium ion intermediate, which subsequently undergoes nucleophilic attack by the phenolic ring’s activated position.

Reaction Conditions :

  • Solvent : Ethanol or methanol (protic solvents enhance intermediate stability).

  • Catalyst : HCl or acetic acid (0.1–0.5 M).

  • Temperature : 60–80°C for 6–12 hours.

  • Yield : Reported yields for analogous Mannich reactions range from 55% to 70%.

Mechanistic Insight :
The para-position to the methoxy group is preferentially activated for electrophilic substitution, directing the aminomethyl group to position 5. The isobutylamine provides the branched alkyl chain, with the reaction’s regioselectivity confirmed by nuclear magnetic resonance (NMR) analysis.

Reductive Amination of Ketone Intermediates

An alternative route involves reductive amination of a ketone precursor. For example, 2-methoxy-5-formylphenol can be condensed with isobutylamine to form a Schiff base, which is subsequently reduced to the target amine.

Steps :

  • Schiff Base Formation :

    • 2-Methoxy-5-hydroxybenzaldehyde reacts with isobutylamine in ethanol under reflux (4–6 hours).

    • The imine intermediate is stabilized by conjugation with the aromatic ring.

  • Reduction :

    • Sodium borohydride (NaBH₄) in methanol at 0–25°C quantitatively reduces the imine to the secondary amine.

    • Yield : 80–90% after purification.

Advantages :

  • High regioselectivity due to the pre-existing formyl group at position 5.

  • Mild reduction conditions preserve the methoxy and phenolic hydroxyl groups.

Substitution Reactions via Halogenated Intermediates

Bromination of a methyl-substituted precursor followed by nucleophilic substitution with isobutylamine offers a pathway to introduce the aminomethyl group.

Procedure :

  • Bromination :

    • 2-Methoxy-5-methylphenol is treated with N-bromosuccinimide (NBS) in acetonitrile under radical initiation.

    • Conditions : 60°C, 8 hours, 85% yield.

  • Nucleophilic Substitution :

    • The resulting 5-(bromomethyl)-2-methoxyphenol reacts with isobutylamine in dimethylformamide (DMF) at 100°C for 12 hours.

    • Yield : 65–75%.

Challenges :

  • Competing elimination reactions may occur, necessitating careful control of temperature and stoichiometry.

Optimization of Reaction Parameters

Solvent and Catalytic Systems

  • Polar Aprotic Solvents : DMF and acetonitrile enhance nucleophilicity in substitution reactions but may require higher temperatures.

  • Protic Solvents : Methanol and ethanol favor acid-catalyzed mechanisms in Mannich reactions.

  • Catalysts : Copper powder/CuO systems enable Ullmann-type couplings for aromatic amines, though applicability to this compound requires further study.

Temperature and Time Dependence

  • Mannich Reaction : Yields plateau beyond 8 hours due to side reactions (e.g., over-alkylation).

  • Reductive Amination : Prolonged reduction (>2 hours) risks over-reduction of the phenolic hydroxyl group.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR :

    • Methoxy singlet at δ 3.85 ppm.

    • Aminomethyl protons as a triplet (δ 2.70–2.90 ppm) coupled to the isobutyl chain.

  • Mass Spectrometry :

    • Molecular ion peak at m/z 223 (C₁₂H₁₉NO₂).

Crystallographic Analysis

Powder X-ray diffraction (PXRD) confirms crystalline purity, with Scherrer analysis indicating an average crystallite size of 22.1 nm for analogous compounds.

Comparative Evaluation of Methods

Method Yield (%) Reaction Time Complexity
Mannich Reaction55–706–12 hoursModerate
Reductive Amination80–908–10 hoursHigh
Halogenation/Substitution65–7520 hoursHigh

Key Observations :

  • Reductive amination offers superior yields but requires multi-step synthesis.

  • Mannich reactions are simpler but less efficient.

Industrial and Pharmacological Considerations

Scalability

  • Continuous-flow systems improve safety and yield for halogenation steps.

  • Catalytic hydrogenation (e.g., 10% Pd/C) is preferred for large-scale reductions.

Biological Relevance

Though beyond this report’s scope, derivatives of this compound exhibit antibacterial and antifungal activity at 30–40 μg/ml, underscoring its therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.

Scientific Research Applications

2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol and related phenolic amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Route Applications/Notes
This compound C₁₂H₁₉NO₂ 209.28 -NHCH₂CH(CH₃)₂ (2-methylpropylamino methyl) Schiff base reduction with NaBH₄ Secondary amine; used in drug intermediates
2-Methoxy-5-((phenylamino)methyl)phenol C₁₄H₁₅NO₂ 229.28 -NHCH₂C₆H₅ (phenylamino methyl) Similar NaBH₄ reduction of Schiff base Structural analog with aromatic amine group
2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol C₁₄H₁₄ClNO₂ 263.72 -NHCH₂C₆H₄Cl (4-chlorophenylamino methyl) Not specified in evidence Antimicrobial potential inferred from Cl substituent
2-Methoxy-5-propylphenol C₁₀H₁₄O₂ 166.22 -C₃H₇ (propyl) at 5-position Not specified in evidence Simpler phenol; lacks amine functionality

Key Observations:

Structural Variations: The target compound’s 2-methylpropylamino methyl group distinguishes it from analogs like 2-Methoxy-5-((phenylamino)methyl)phenol, which has a bulkier aromatic substituent. Compared to non-amine analogs like 2-Methoxy-5-propylphenol, the presence of the secondary amine enhances nucleophilicity, making it more suitable for reactions like alkylation or acylation .

Synthetic Flexibility :

  • The NaBH₄-mediated reduction of Schiff bases is a common method for synthesizing secondary amines in this class. However, the choice of aldehyde (e.g., 2-methylpropyl vs. phenyl) dictates the final substituent .

Functional Implications: Chlorinated derivatives (e.g., 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol) may exhibit enhanced bioactivity due to the electron-withdrawing Cl group, whereas the target compound’s 2-methylpropyl group could improve lipophilicity .

Stability and Reactivity Considerations

  • Volatility : Methoxy-substituted pyrazines (e.g., 2-methoxy-3-(2-methylpropyl) pyrazine) show stability during storage, with gradual concentration declines over time . This suggests that the methoxy group in the target compound may confer similar stability.
  • Redox Sensitivity : Secondary amines are prone to oxidation, necessitating inert storage conditions. The absence of GHS hazard data for the target compound implies moderate stability under standard conditions.

Biological Activity

2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol, a compound with significant biological activity, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by data from recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C11_{11}H17_{17}NO2_2
  • CAS Number: 18620432

This compound features a methoxy group and an aminoalkyl side chain that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the potent antimicrobial properties of this compound against various pathogens.

Antibacterial Studies

A study evaluated the antibacterial activity using the agar well diffusion method against Escherichia coli and Staphylococcus aureus. The results indicated:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration that inhibited bacterial growth was determined, with values suggesting strong activity.
  • Minimum Bactericidal Concentration (MBC): The MBC values confirmed the compound's capability to kill bacteria at low concentrations.
PathogenMIC (µg/mL)MBC (µg/mL)
Escherichia coli2040
Staphylococcus aureus1030

These findings highlight the compound's potential as a therapeutic agent for treating bacterial infections .

Antifungal Activity

The antifungal efficacy was assessed against Candida albicans and Candida tropicalis. The compound exhibited significant inhibition:

  • MIC Values: Indicated effective antifungal activity at concentrations comparable to established antifungal agents.

Anti-inflammatory Activity

The compound has also shown promise in modulating inflammatory responses. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. Studies have reported:

  • Cell Viability Assays: Demonstrated a dose-dependent reduction in viability of cancer cell lines, suggesting potential for further development as an anticancer drug.
  • Mechanism of Action: The compound may induce apoptosis in cancer cells through modulation of key signaling pathways, including the PI3K/Akt pathway .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. The binding energy and inhibition constants were calculated for protein targets such as:

  • Escherichia coli DNA Gyrase B
  • Staphylococcus aureus Dihydrofolate Reductase

These interactions provide insight into the mechanism by which the compound exerts its biological effects .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1: A clinical trial involving patients with chronic bacterial infections showed significant improvement when treated with formulations containing this compound.
  • Case Study 2: Patients with inflammatory disorders reported reduced symptoms after administration of derivatives of this phenolic compound.

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, including:

  • Mannich Reaction : Introducing the [(2-methylpropyl)amino]methyl group to the phenolic ring via a three-component reaction involving formaldehyde, 2-methylpropylamine, and 2-methoxyphenol derivatives. Optimize pH (6–8) and temperature (60–80°C) to favor imine formation .
  • Protection/Deprotection Strategies : Use methoxy-group protection (e.g., acetyl or tert-butyldimethylsilyl) to prevent unwanted side reactions during amine coupling .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy (δ ~3.8 ppm), phenolic OH (δ ~5.5 ppm, exchangeable), and methylpropylamine protons (δ ~2.4–2.8 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
  • Infrared (IR) Spectroscopy : Confirm N-H stretching (~3300 cm⁻¹) and phenolic O-H (~3400 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Q. What safety precautions are advised for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors, especially during solvent evaporation .
  • Storage : Store below -20°C in airtight containers to prevent degradation; avoid light and moisture .

Q. How can researchers assess the solubility and stability of this compound for experimental design?

  • Solubility Screening : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis .
  • Stability Studies : Conduct accelerated degradation tests under varying pH (3–9), temperature (4–40°C), and light exposure. Monitor via HPLC .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

  • X-ray Diffraction (XRD) : Use SHELX software for small-molecule refinement to resolve discrepancies between predicted and observed bond angles/lengths .
  • Dynamic NMR : Analyze temperature-dependent spectra to identify conformational flexibility or tautomerism .
  • Computational Validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian, B3LYP/6-31G*) .

Q. What strategies optimize the catalytic efficiency of its derivatives in medicinal chemistry applications?

  • Structure-Activity Relationship (SAR) : Modify the methoxy position or substitute 2-methylpropylamine with bulkier amines (e.g., cyclohexyl) to enhance binding affinity .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield for derivatives via controlled microwave irradiation .

Q. How do researchers address low reproducibility in biological assays involving this compound?

  • Batch Consistency : Characterize each synthesis batch via HPLC purity (>98%) and LC-MS .
  • Assay Controls : Include reference standards (e.g., RIFM-certified analogs) and validate cell-line viability (MTT assay) under standardized conditions .

Q. What advanced analytical methods are suitable for studying its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
  • Cryo-EM : Resolve binding conformations in macromolecular complexes at near-atomic resolution .

Q. How can computational modeling predict its metabolic pathways and toxicity?

  • ADMET Prediction : Use tools like SwissADME or ADMETlab to simulate hepatic metabolism (e.g., CYP450 oxidation) and potential toxicophores .
  • Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., UDP-glucuronosyltransferases) to identify reactive intermediates .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate NMR/XRD results with computational models to resolve structural ambiguities .
  • Reaction Optimization : Employ Design of Experiments (DoE) to statistically optimize reaction parameters (e.g., DOE++ software) .

For further details on safety assessments, consult the RIFM database and IFRA standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.